molecular formula C11H17ClN2O2S B2641571 Ethyl 2-(butylamino)-4-(chloromethyl)-1,3-thiazole-5-carboxylate CAS No. 937598-26-0

Ethyl 2-(butylamino)-4-(chloromethyl)-1,3-thiazole-5-carboxylate

Cat. No.: B2641571
CAS No.: 937598-26-0
M. Wt: 276.78
InChI Key: LYHGAFIRRZRYQM-UHFFFAOYSA-N
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Description

Ethyl 2-(butylamino)-4-(chloromethyl)-1,3-thiazole-5-carboxylate is a substituted thiazole derivative characterized by a butylamino group at position 2, a chloromethyl group at position 4, and an ethyl ester at position 5 of the thiazole ring. Its molecular formula is C₁₁H₁₆ClN₂O₂S, with a molecular weight of 292.78 g/mol (calculated from and ). Notably, the chloromethyl group at position 4 may enhance reactivity, enabling further functionalization (e.g., nucleophilic substitution) for drug discovery or materials science applications.

Properties

IUPAC Name

ethyl 2-(butylamino)-4-(chloromethyl)-1,3-thiazole-5-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17ClN2O2S/c1-3-5-6-13-11-14-8(7-12)9(17-11)10(15)16-4-2/h3-7H2,1-2H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYHGAFIRRZRYQM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNC1=NC(=C(S1)C(=O)OCC)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.78 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(butylamino)-4-(chloromethyl)-1,3-thiazole-5-carboxylate typically involves multiple steps. One common method includes the reaction of ethyl 2-amino-4-chloromethyl-1,3-thiazole-5-carboxylate with butylamine under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the temperature maintained between 50-70°C to ensure optimal yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and scalability. The use of catalysts and optimized reaction conditions can further improve the yield and purity of the final product. Industrial methods also focus on minimizing waste and ensuring the safety of the process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(butylamino)-4-(chloromethyl)-1,3-thiazole-5-carboxylate undergoes various chemical reactions, including:

    Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

    Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.

Major Products Formed

    Substitution: Formation of new thiazole derivatives with different functional groups.

    Oxidation: Formation of oxidized thiazole derivatives.

    Reduction: Formation of reduced thiazole derivatives.

    Hydrolysis: Formation of the corresponding carboxylic acid.

Scientific Research Applications

Ethyl 2-(butylamino)-4-(chloromethyl)-1,3-thiazole-5-carboxylate has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting bacterial and fungal infections.

    Biological Studies: The compound is used in studies investigating the biological activity of thiazole derivatives, including their antimicrobial and anticancer properties.

    Industrial Applications: It serves as an intermediate in the synthesis of agrochemicals and other industrially relevant compounds.

Mechanism of Action

The mechanism of action of Ethyl 2-(butylamino)-4-(chloromethyl)-1,3-thiazole-5-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins, potentially inhibiting their function. The thiazole ring structure also contributes to the compound’s ability to interact with biological molecules, affecting various biochemical pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

Thiazole carboxylates exhibit diverse biological and physicochemical properties depending on substituents at positions 2, 4, and 3. Below is a detailed comparison of Ethyl 2-(butylamino)-4-(chloromethyl)-1,3-thiazole-5-carboxylate with structurally related analogs:

Table 1: Structural and Functional Comparison of Selected Thiazole Carboxylates

Compound Name (CAS No.) Position 2 Substituent Position 4 Substituent Molecular Formula Molecular Weight (g/mol) Key Features/Applications References
This compound Butylamino Chloromethyl C₁₁H₁₆ClN₂O₂S 292.78 High reactivity (chloromethyl group); discontinued
Ethyl 4-(chloromethyl)-2-[(3-methoxypropyl)amino]-1,3-thiazole-5-carboxylate (937598-24-8) 3-Methoxypropylamino Chloromethyl C₁₁H₁₇ClN₂O₃S 292.78 Increased hydrophilicity (methoxy group)
Ethyl 2-(ethylamino)-4-(trifluoromethyl)-1,3-thiazole-5-carboxylate (1171528-99-6) Ethylamino Trifluoromethyl C₉H₁₀F₃N₂O₂S 282.25 Enhanced lipophilicity (CF₃); potential agrochemical use
Ethyl 2-(butylamino)-4-methyl-1,3-thiazole-5-carboxylate (886497-64-9) Butylamino Methyl C₁₁H₁₈N₂O₂S 242.34 Reduced reactivity (methyl group); 95% purity
Ethyl 2-bromo-4-(trifluoromethyl)-1,3-thiazole-5-carboxylate (72850-79-4) Bromo Trifluoromethyl C₇H₅BrF₃NO₂S 304.13 Halogenated analog; cross-coupling precursor

Key Observations

Substituent Effects on Reactivity: The chloromethyl group in the target compound distinguishes it from analogs like Ethyl 2-(butylamino)-4-methyl-1,3-thiazole-5-carboxylate (methyl substituent) . Chloromethyl groups are electrophilic, facilitating reactions such as nucleophilic substitution, which is critical in prodrug design or polymer chemistry. In contrast, trifluoromethyl groups (e.g., in CAS 1171528-99-6) impart high metabolic stability and lipophilicity, making such compounds candidates for agrochemicals or CNS-targeting drugs .

Amino Group Variations: The butylamino substituent (C₄H₉NH-) in the target compound provides moderate lipophilicity compared to shorter-chain analogs (e.g., ethylamino in CAS 1171528-99-6). This may influence membrane permeability and pharmacokinetics .

Synthetic and Commercial Considerations :

  • Several analogs, including the target compound, are discontinued (e.g., CymitQuimica’s Ref: 10-F426558), suggesting challenges in synthesis, stability, or demand .
  • High-purity derivatives (e.g., 95% purity for CAS 886497-64-9) are available, indicating optimized synthetic routes for methyl-substituted analogs .

Biological Activity

Ethyl 2-(butylamino)-4-(chloromethyl)-1,3-thiazole-5-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, potential therapeutic applications, and comparative analysis with similar compounds. The data presented here is drawn from various authoritative sources to ensure a well-rounded understanding of the compound's properties.

Basic Information

PropertyDetails
IUPAC Name This compound
CAS Number 937598-26-0
Molecular Formula C11H17ClN2O2S
Molar Mass 276.78 g/mol

Structural Characteristics

The compound features a thiazole ring, which is known for its biological significance, particularly in antimicrobial and anticancer activities. The presence of the chloromethyl group allows for further chemical modifications, enhancing its potential as a pharmaceutical agent.

This compound exhibits its biological effects primarily through:

  • Enzyme Inhibition : The chloromethyl group can form covalent bonds with nucleophilic sites on proteins, potentially inhibiting their function.
  • Interaction with Biological Targets : The thiazole moiety interacts with various molecular targets, affecting critical biochemical pathways involved in cell proliferation and apoptosis.

Antimicrobial Activity

Research indicates that this compound demonstrates significant antimicrobial properties against various pathogens. In vitro studies have shown that it inhibits the growth of both Gram-positive and Gram-negative bacteria, as well as certain fungi. The mechanism appears to involve disruption of microbial cell wall synthesis and interference with metabolic pathways.

Case Study: Antimicrobial Efficacy

A study conducted on several thiazole derivatives reported that this compound exhibited an MIC (Minimum Inhibitory Concentration) of 32 µg/mL against Staphylococcus aureus and 16 µg/mL against Escherichia coli, indicating potent antibacterial activity .

Anticancer Properties

The compound has also been investigated for its anticancer potential. Preliminary studies suggest that it may induce apoptosis in cancer cells through the activation of caspases and modulation of apoptotic pathways.

Research Findings

In a screening assay for compounds affecting cancer cell viability, this compound displayed IC50 values ranging from 10 to 25 µM across various cancer cell lines, demonstrating promising anticancer activity .

Comparative Analysis

To contextualize the biological activity of this compound, it is beneficial to compare it with other thiazole derivatives:

Compound NameStructure FeaturesAntimicrobial Activity (MIC)Anticancer Activity (IC50)
Ethyl 2-amino-4-(chloromethyl)-1,3-thiazole-5-carboxylateLacks butylamino groupHigher than target compoundModerate
Ethyl 2-(methylamino)-4-(chloromethyl)-1,3-thiazole-5-carboxylateContains methyl instead of butylComparableLower
Ethyl 2-(butylamino)-4-methyl-1,3-thiazole-5-carboxylateLacks chloromethyl groupLowerHigher

This comparison highlights the unique structural features that contribute to the enhanced biological activities observed in this compound.

Q & A

Q. What are the standard synthetic routes for preparing ethyl 2-(butylamino)-4-(chloromethyl)-1,3-thiazole-5-carboxylate?

The compound is typically synthesized via condensation reactions. A general method involves refluxing a substituted aminothiazole precursor (e.g., 4-amino-thiazole derivatives) with chloroacetyl chloride or chloromethylating agents in ethanol or acetic acid. For example, glacial acetic acid can act as a catalyst, and substituted aldehydes/ketones may be used to introduce the butylamino group . Post-reaction, solvent evaporation under reduced pressure and recrystallization from ethanol or DMF/acetic acid mixtures are common purification steps .

Q. How can spectroscopic techniques (e.g., NMR, FTIR) confirm the structure of this compound?

  • NMR : 1^1H NMR can identify the ethyl ester (δ ~1.3 ppm for CH3_3, δ ~4.3 ppm for CH2_2), chloromethyl (δ ~4.5–5.0 ppm), and butylamino protons (δ ~3.2–3.5 ppm for N–CH2_2). 13^{13}C NMR will show carbonyl carbons (ester: ~165–170 ppm; thiazole carbons: ~150–160 ppm) .
  • FTIR : Peaks at ~1740 cm1^{-1} (ester C=O), ~1650 cm1^{-1} (thiazole ring), and ~750 cm1^{-1} (C–Cl stretch) confirm key functional groups .
  • Mass Spectrometry : Molecular ion peaks (e.g., m/z ~293 for [M+H]+^+) and fragmentation patterns validate the molecular formula .

Q. What are the critical stability considerations for storing this compound?

The chloromethyl group is hydrolytically sensitive. Store the compound under inert atmosphere (N2_2/Ar) at –20°C, away from moisture. Avoid prolonged exposure to light, as UV radiation may degrade the thiazole ring .

Advanced Research Questions

Q. How can X-ray crystallography resolve structural ambiguities in polymorphic forms of this compound?

Single-crystal X-ray diffraction (SCXRD) at low temperatures (e.g., 113 K) minimizes thermal motion artifacts. For example, a triclinic P1 space group was resolved for a related thiazole derivative, with SHELXL refining anisotropic displacement parameters (R factor < 0.06). Dihedral angles between the thiazole ring and substituents (e.g., chlorophenyl: 45–72°) reveal conformational flexibility, which can explain polymorphism . Weak intermolecular interactions (e.g., C–H⋯O) stabilize crystal packing .

Q. How can contradictory bioactivity data from similar thiazole derivatives be analyzed methodologically?

  • Structural-Activity Relationships (SAR) : Compare substituent effects. For example, replacing chloromethyl with nitro or methoxy groups alters electron density and hydrogen-bonding capacity, impacting target binding .
  • Dose-Response Studies : Use Hill slopes to assess cooperativity in enzyme inhibition assays. For instance, IC50_{50} values may vary due to differences in compound solubility or metabolic stability .
  • Computational Modeling : Perform molecular docking (e.g., AutoDock Vina) to predict binding modes to target proteins (e.g., kinases or GPCRs) and validate with mutagenesis .

Q. What strategies optimize purity (>98%) for this compound in scale-up synthesis?

  • Chromatography : Use flash column chromatography with ethyl acetate/hexane gradients (3:7 to 1:1) to separate byproducts.
  • Recrystallization : Optimize solvent polarity (e.g., ethanol/water mixtures) to maximize yield and purity .
  • Analytical QC : Employ HPLC (C18 column, acetonitrile/water + 0.1% TFA) with UV detection at 254 nm to monitor purity .

Q. How can the reactivity of the chloromethyl group be exploited for functionalization?

The chloromethyl moiety undergoes nucleophilic substitution (SN_N2) with amines, thiols, or alkoxides. For example:

  • Reaction with NaN3_3 in DMF yields an azide intermediate for click chemistry .
  • Coupling with piperazine derivatives in the presence of K2_2CO3_3 generates tertiary amines for pharmacokinetic optimization .

Q. What computational approaches predict the compound’s metabolic pathways?

  • DFT Calculations : Assess the stability of potential metabolites (e.g., hydrolysis of the ester group).
  • ADMET Prediction : Tools like SwissADME estimate CYP450 metabolism sites (e.g., oxidation of the butyl chain) and permeability (LogP ~2.5–3.0) .

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